molecular formula C8H15NO2 B13560631 9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane

9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane

Katalognummer: B13560631
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: AQNHYXQMSGYWAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane is an organic compound characterized by a spirocyclic ring system. This structure includes two oxygen atoms (dioxa) and one nitrogen atom (aza), which introduces polarity and potential for hydrogen bonding. The presence of these heteroatoms within the ring system can significantly influence the compound’s interactions with other molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired compound with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents can be used in the presence of catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its unique structure allows for interactions with biological molecules, making it useful in biochemical studies.

    Medicine: The compound’s potential for hydrogen bonding and polarity makes it a candidate for drug design and development.

    Industry: It is used in the production of polymer coatings and other materials due to its stability and reactivity

Wirkmechanismus

The mechanism of action of 9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of oxygen and nitrogen atoms within the ring system allows the compound to form stable complexes with various molecules, influencing their behavior and activity. These interactions can modulate biological pathways and processes, making the compound valuable in research and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane: This compound shares a similar spirocyclic structure but with a methyl group instead of an ethyl group.

    2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with a different arrangement of oxygen and nitrogen atoms

Uniqueness

9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane is unique due to its specific ethyl substitution, which can influence its chemical properties and reactivity. This substitution can affect the compound’s interactions with other molecules, making it distinct from its methyl-substituted counterpart.

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

9-ethyl-2,5-dioxa-8-azaspiro[3.5]nonane

InChI

InChI=1S/C8H15NO2/c1-2-7-8(5-10-6-8)11-4-3-9-7/h7,9H,2-6H2,1H3

InChI-Schlüssel

AQNHYXQMSGYWAH-UHFFFAOYSA-N

Kanonische SMILES

CCC1C2(COC2)OCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.